Cas no 2098031-72-0 (N-(Azetidin-3-yl)-5-chloropyrimidin-2-amine dihydrochloride)

N-(Azetidin-3-yl)-5-chloropyrimidin-2-amine dihydrochloride is a chemically synthesized compound featuring a pyrimidine core substituted with a chlorine atom at the 5-position and an azetidin-3-ylamine group at the 2-position. The dihydrochloride salt form enhances solubility and stability, making it suitable for research applications. Its structural properties suggest potential utility as an intermediate in medicinal chemistry, particularly for the development of kinase inhibitors or other biologically active molecules. The presence of the azetidine ring offers conformational rigidity, which may improve binding affinity in target interactions. This compound is typically used in controlled laboratory settings for exploratory synthesis and pharmacological studies.
N-(Azetidin-3-yl)-5-chloropyrimidin-2-amine dihydrochloride structure
2098031-72-0 structure
Product name:N-(Azetidin-3-yl)-5-chloropyrimidin-2-amine dihydrochloride
CAS No:2098031-72-0
MF:C7H11Cl3N4
MW:257.54803776741
CID:5049256

N-(Azetidin-3-yl)-5-chloropyrimidin-2-amine dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • N-(azetidin-3-yl)-5-chloropyrimidin-2-amine dihydrochloride
    • N-(azetidin-3-yl)-5-chloropyrimidin-2-amine;dihydrochloride
    • N-(Azetidin-3-yl)-5-chloropyrimidin-2-amine dihydrochloride
    • Inchi: 1S/C7H9ClN4.2ClH/c8-5-1-10-7(11-2-5)12-6-3-9-4-6;;/h1-2,6,9H,3-4H2,(H,10,11,12);2*1H
    • InChI Key: FOJVHOXINCKXKP-UHFFFAOYSA-N
    • SMILES: ClC1C=NC(=NC=1)NC1CNC1.Cl.Cl

Computed Properties

  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 142
  • Topological Polar Surface Area: 49.8

N-(Azetidin-3-yl)-5-chloropyrimidin-2-amine dihydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
N298171-100mg
n-(azetidin-3-yl)-5-chloropyrimidin-2-amine dihydrochloride
2098031-72-0
100mg
$ 115.00 2022-06-03
TRC
N298171-1g
n-(azetidin-3-yl)-5-chloropyrimidin-2-amine dihydrochloride
2098031-72-0
1g
$ 635.00 2022-06-03
TRC
N298171-500mg
n-(azetidin-3-yl)-5-chloropyrimidin-2-amine dihydrochloride
2098031-72-0
500mg
$ 410.00 2022-06-03
Life Chemicals
F2167-4050-10g
N-(azetidin-3-yl)-5-chloropyrimidin-2-amine dihydrochloride
2098031-72-0 95%+
10g
$1844.0 2023-09-06
Life Chemicals
F2167-4050-1g
N-(azetidin-3-yl)-5-chloropyrimidin-2-amine dihydrochloride
2098031-72-0 95%+
1g
$439.0 2023-09-06
Life Chemicals
F2167-4050-0.25g
N-(azetidin-3-yl)-5-chloropyrimidin-2-amine dihydrochloride
2098031-72-0 95%+
0.25g
$396.0 2023-09-06
Life Chemicals
F2167-4050-5g
N-(azetidin-3-yl)-5-chloropyrimidin-2-amine dihydrochloride
2098031-72-0 95%+
5g
$1317.0 2023-09-06
Life Chemicals
F2167-4050-0.5g
N-(azetidin-3-yl)-5-chloropyrimidin-2-amine dihydrochloride
2098031-72-0 95%+
0.5g
$417.0 2023-09-06
Life Chemicals
F2167-4050-2.5g
N-(azetidin-3-yl)-5-chloropyrimidin-2-amine dihydrochloride
2098031-72-0 95%+
2.5g
$878.0 2023-09-06

Additional information on N-(Azetidin-3-yl)-5-chloropyrimidin-2-amine dihydrochloride

Introduction to N-(Azetidin-3-yl)-5-chloropyrimidin-2-amine dihydrochloride (CAS No. 2098031-72-0)

N-(Azetidin-3-yl)-5-chloropyrimidin-2-amine dihydrochloride, a compound with the chemical identifier CAS No. 2098031-72-0, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the class of pyrimidine derivatives, which are widely recognized for their diverse biological activities and therapeutic potential. The structural framework of this molecule incorporates both azetidine and pyrimidine moieties, which are known for their ability to interact with biological targets in complex ways, making them valuable scaffolds for drug discovery.

The synthesis and characterization of N-(Azetidin-3-yl)-5-chloropyrimidin-2-amine dihydrochloride involve meticulous chemical processes that ensure high purity and yield. The presence of a chlorine atom at the 5-position of the pyrimidine ring and an amine group at the 2-position enhances its reactivity, enabling further functionalization and derivatization. These features make it a versatile intermediate in the development of novel therapeutic agents.

In recent years, there has been a growing interest in pyrimidine-based compounds due to their role in various pharmacological applications. Research has demonstrated that these molecules can exhibit inhibitory effects on enzymes and receptors involved in critical biological pathways. For instance, studies have shown that certain pyrimidine derivatives can modulate kinases, which are pivotal in cell signaling and proliferation. The compound N-(Azetidin-3-yl)-5-chloropyrimidin-2-amine dihydrochloride is being explored for its potential to interfere with aberrant signaling pathways associated with diseases such as cancer.

The azetidine ring in this compound contributes to its unique pharmacophoric properties, allowing it to bind effectively to biological targets. Azetidine derivatives are known for their ability to mimic natural amino acids, which can lead to potent interactions with enzymes and receptors. This characteristic makes N-(Azetidin-3-yl)-5-chloropyrimidin-2-amine dihydrochloride a promising candidate for further investigation in medicinal chemistry.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinity and mode of interaction of this compound with biological targets. Molecular docking studies have suggested that it can bind to various proteins involved in disease pathways, including those implicated in inflammation and metabolic disorders. These findings highlight the potential of this compound as a lead molecule for drug development.

The dihydrochloride salt form of N-(Azetidin-3-yl)-5-chloropyrimidin-2-amine enhances its solubility and stability, making it more suitable for pharmaceutical applications. Solubility is a critical factor in drug formulation, as it affects bioavailability and therapeutic efficacy. By improving solubility, this salt form ensures that the compound can be effectively delivered to target sites in the body.

Current research is focused on evaluating the pharmacokinetic properties of N-(Azetidin-3-yl)-5-chloropyrimidin-2-amine dihydrochloride. Pharmacokinetics studies provide insights into how the compound is absorbed, distributed, metabolized, and excreted by the body. Understanding these processes is essential for optimizing drug dosages and formulations to maximize therapeutic effects while minimizing side effects.

Preclinical studies have begun to explore the safety and efficacy of this compound in animal models. These studies are crucial for assessing its potential as a therapeutic agent before human trials can be conducted. Initial results have shown promising activity against certain disease models, warranting further investigation into its clinical applications.

The development of novel drugs often involves a multidisciplinary approach, combining expertise from chemistry, biology, pharmacology, and other related fields. N-(Azetidin-3-yl)-5-chloropyrimidin-2-amine dihydrochloride exemplifies this collaborative effort, as it represents the culmination of years of research and development by scientists from various disciplines.

Future directions in the study of this compound include exploring its potential as an anti-inflammatory agent, an antimicrobial agent, or a treatment for neurological disorders. The versatility of its chemical structure allows for modifications that can tailor its biological activity toward specific therapeutic targets.

In conclusion, N-(Azetidin-3-yl)-5-chloropyrimidin-2-amine dihydrochloride (CAS No. 2098031-72-0) is a promising compound with significant potential in pharmaceutical research and development. Its unique structural features and biological activities make it a valuable tool for exploring new therapeutic strategies. As research continues to uncover its full potential, this compound is poised to play a crucial role in addressing unmet medical needs.

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